[1-(difluoromethyl)-1H-pyrazol-3-yl](2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-1H-pyrazol-3-ylmethanone: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a difluoromethyl group and a pyridoindole moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-pyrazol-3-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group through halogenation or fluorination reactions. The pyridoindole moiety is then synthesized separately and coupled with the pyrazole derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-1H-pyrazol-3-ylmethanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(difluoromethyl)-1H-pyrazol-3-ylmethanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazol-3-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus modulating a biochemical pathway.
Comparison with Similar Compounds
1-(difluoromethyl)-1H-pyrazol-3-ylmethanone: can be compared with similar compounds such as:
- 1-(trifluoromethyl)-1H-pyrazol-3-ylmethanone
- 1-(methyl)-1H-pyrazol-3-ylmethanone
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the difluoromethyl group in the target compound may enhance its stability and lipophilicity compared to its analogs.
Properties
Molecular Formula |
C18H20F2N4O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[1-(difluoromethyl)pyrazol-3-yl]-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)methanone |
InChI |
InChI=1S/C18H20F2N4O/c1-11-3-4-15-12(9-11)13-10-22(2)7-6-16(13)24(15)17(25)14-5-8-23(21-14)18(19)20/h3-5,8-9,13,16,18H,6-7,10H2,1-2H3 |
InChI Key |
SPBUKKYCEGEMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=NN(C=C4)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.